molecular formula C5H12ClN B1653390 2,3-Dimethylazetidine hydrochloride CAS No. 1820619-67-7

2,3-Dimethylazetidine hydrochloride

Cat. No.: B1653390
CAS No.: 1820619-67-7
M. Wt: 121.61
InChI Key: GEEHWEGMLLMJEP-UHFFFAOYSA-N
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Description

2,3-Dimethylazetidine hydrochloride is a substituted azetidine compound utilized as a key synthetic intermediate in medicinal chemistry and drug discovery research. Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable scaffolds for constructing biologically active molecules . Specifically, azetidine derivatives have been investigated for their potential in central nervous system (CNS) drug discovery, with some analogues functioning as modulators of cortical catecholaminergic neurotransmission, impacting levels of monoamines like dopamine and norepinephrine . The structural motif of the azetidine ring, including its dimethyl-substituted variants, is of significant interest for designing novel therapeutic agents due to its influence on a molecule's physicochemical properties and its potential to improve potency and selectivity . As a building block, this compound provides researchers with a versatile starting material for the synthesis of more complex compounds targeting a range of biological pathways.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-3-6-5(4)2;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEHWEGMLLMJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820619-67-7
Record name Azetidine, 2,3-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820619-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for 2,3 Dimethylazetidine Hydrochloride and Its Derivatives

Historical Context and Evolution of Azetidine (B1206935) Synthesis

The synthesis of azetidines has been a long-standing area of interest in organic chemistry. magtech.com.cn Early methods often involved the reduction of more readily accessible β-lactams (azetidin-2-ones). nih.govwikipedia.org The Staudinger ketene-imine cycloaddition, a cornerstone in the synthesis of β-lactams, provided an indirect route to azetidines. mdpi.comtaylorandfrancis.com However, these early approaches were often limited by harsh reaction conditions and poor functional group tolerance. researchgate.net Over the years, significant advancements have been made, moving from multi-step sequences to more direct and efficient strategies. These include intramolecular cyclization reactions, cycloadditions, and ring expansions, significantly broadening the accessibility of this important class of heterocycles. magtech.com.cnrsc.org

Challenges in Constructing the Strained Azetidine Core

The construction of the azetidine ring is inherently challenging due to significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain makes the four-membered ring thermodynamically less favorable to form compared to its five- and six-membered counterparts, pyrrolidines and piperidines. nih.govresearchgate.net The formation of the azetidine ring often competes with other reaction pathways, and the strained nature of the product can lead to undesired ring-opening reactions. nih.gov Furthermore, achieving stereocontrol, particularly in the synthesis of multi-substituted azetidines like the 2,3-disubstituted variants, adds another layer of complexity. acs.orgrsc.org The synthesis of chiral 2,3-disubstituted azetidines, which possess two stereogenic centers, has been particularly challenging, with a lack of general and efficient methods for their construction. acs.org

Contemporary Strategies for Azetidine Ring Formation

To overcome the challenges associated with azetidine synthesis, a variety of modern synthetic strategies have been developed. These can be broadly categorized into intramolecular cyclization approaches and intermolecular cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization remains a predominant strategy for forming the azetidine ring. acs.org This approach involves the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor.

A common and effective method for constructing the azetidine ring is through the base-promoted intramolecular cyclization of precursors containing two electrophilic centers at the 1 and 3 positions relative to a nitrogen atom. This includes the use of 1,3-haloamines and 1,3-amino alcohols. The process involves the deprotonation of the amine followed by an intramolecular nucleophilic substitution to form the four-membered ring. For instance, the treatment of γ-haloamines with a base can lead to the formation of the azetidine ring. magtech.com.cn Similarly, 1,3-amino alcohols can be converted into azetidines by first converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by base-induced cyclization. nih.gov A notable example is the Couty's azetidine synthesis, which utilizes the chlorination of β-amino alcohols followed by deprotonation to trigger a 4-exo-trig ring closure, providing access to a wide range of enantiopure azetidines. wikipedia.org

Precursor TypeKey TransformationReagentsRef.
1,3-HaloamineIntramolecular Nucleophilic SubstitutionBase magtech.com.cn
1,3-Amino alcoholActivation of OH, then CyclizationTsCl, MsCl, then Base nih.gov
β-Amino alcoholChlorination, then CyclizationSOCl₂, then Base wikipedia.org

Another intramolecular approach involves the reductive cyclization of γ-halogenated imines. In this method, the reduction of the imine functionality generates an amine, which then undergoes intramolecular cyclization by displacing the halogen atom. For example, γ-chloroimines can be treated with a reducing agent like sodium borohydride (B1222165) to furnish N-substituted azetidines in high yields. bham.ac.uk This method offers a direct route to the azetidine core from readily available starting materials.

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions, particularly [2+2] photocycloadditions, represent a powerful and atom-economical approach to the synthesis of four-membered rings. nih.gov The aza Paternò-Büchi reaction, the nitrogen-containing analog of the Paternò-Büchi reaction, involves the photochemical [2+2] cycloaddition of an imine and an alkene to directly form an azetidine. rsc.orgnih.gov

Historically, the aza Paternò-Büchi reaction has been challenging due to the lower photoreactivity of imines and competing side reactions. nih.gov However, recent advancements, particularly the use of visible-light photocatalysis, have revitalized this area. springernature.comchemrxiv.org For instance, the Schindler group has reported the use of visible-light-mediated triplet energy transfer to enable the intermolecular [2+2] photocycloaddition of oximes and alkenes, providing access to highly functionalized azetidines under mild conditions. nih.govspringernature.comresearchgate.net This approach is characterized by its operational simplicity and broad substrate scope. nih.govchemrxiv.org

Reaction TypeReactantsConditionsKey FeaturesRef.
Aza Paternò-BüchiImine, AlkeneUV light or visible light photocatalysisDirect formation of azetidine ring rsc.orgnih.govspringernature.com
Visible-light mediated [2+2]Oxime, AlkeneIr photocatalyst, visible lightMild conditions, broad scope nih.govresearchgate.net

The synthesis of substituted azetidines, such as 2,3-dimethylazetidine (B12286438), is of significant interest due to the prevalence of the azetidine motif in medicinal chemistry. The strained four-membered ring imparts unique conformational constraints and physicochemical properties that can enhance the pharmacological profile of drug candidates. This article details advanced synthetic methodologies that can be applied to the preparation of 2,3-dimethylazetidine and its derivatives.

Advanced Synthetic Routes

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct and atom-economical methods for the synthesis of the azetidine core. researchgate.netrsc.orgnih.gov This reaction typically involves the photochemical excitation of an imine to its triplet state, which then undergoes a cycloaddition with an alkene. nih.gov For the synthesis of 2,3-dimethylazetidine, this would conceptually involve the reaction of an appropriate imine with 2-butene.

The development of visible-light-mediated aza Paternò-Büchi reactions has overcome some of the limitations of traditional UV-light-induced methods, offering milder reaction conditions and broader substrate scope. rsc.orgnih.gov These methods often employ a photocatalyst, such as an iridium(III) complex, to facilitate the triplet energy transfer to the imine precursor. rsc.orgnih.gov For instance, the Schindler group has developed protocols using visible light to promote the [2+2] cycloaddition of oximes and alkenes. rsc.org While many examples involve cyclic imines to prevent competing E/Z isomerization, recent advances have shown the feasibility of using acyclic imine precursors. researchgate.net

The intramolecular version of the aza Paternò-Büchi reaction has also been successfully developed, yielding complex, polycyclic azetidine structures. nih.gov These advancements highlight the potential of photochemical [2+2] cycloadditions as a versatile strategy for accessing a wide range of substituted azetidines, including those with a 2,3-dimethyl substitution pattern.

Table 1: Examples of Aza-Paternò-Büchi Reactions for Azetidine Synthesis

Imine Precursor Alkene Partner Catalyst/Conditions Product Type Reference
Cyclic Oximes Activated Alkenes Visible Light, Ir(III) photocatalyst Bicyclic Azetidines nih.gov
Cyclic Oximes Unactivated Alkenes Visible Light, Ir(III) photocatalyst Bicyclic Azetidines nih.gov
2-Isoxazoline-3-carboxylates Various Alkenes Visible Light, fac-[Ir(dFppy)3] Functionalized Azetidines rsc.org

Transition metal catalysis offers a powerful alternative to photochemical methods for promoting [2+2] cycloaddition reactions. While metal-catalyzed [2+2+2] cycloadditions are well-established for the synthesis of six-membered rings, their application to the formation of four-membered rings is also an area of active research. nih.govuwindsor.capsu.edu Various transition metal complexes, including those based on cobalt, nickel, ruthenium, and rhodium, have been shown to catalyze [2+2] cycloadditions between alkenes and alkynes to form cyclobutenes, which are precursors to substituted cyclobutanes. benthamscience.com

In the context of azetidine synthesis, copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have been reported to produce a variety of substituted azetidines. researchgate.net These reactions represent a convergent approach to constructing the azetidine ring. researchgate.net The development of metal catalysts for the [2+2] cycloaddition of imines and alkenes could provide a regioselective and stereoselective route to 2,3-dimethylazetidine. The choice of metal and ligands would be crucial in controlling the outcome of the reaction.

Strain-release-driven methodologies provide a modular approach to the synthesis of functionalized azetidines. acs.orgacs.org A notable example is the use of highly strained azabicyclo[1.1.0]butane. acs.orgacs.org The generation of azabicyclo[1.1.0]butyl lithium, followed by its reaction with a boronic ester, forms a boronate complex. acs.org This intermediate, upon N-protonation, undergoes a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and yielding a functionalized azetidine. acs.org This method is applicable to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, and proceeds with complete stereospecificity. acs.org

Recently, a four-component strain-release-driven synthesis has been developed, further expanding the diversity of accessible azetidine structures. nih.gov This method involves a multicomponent slideshare.netnih.gov-Brook rearrangement/strain-release-driven anion relay sequence. nih.gov The versatility of these strain-release strategies suggests that by choosing appropriate coupling partners, the synthesis of 2,3-dimethylazetidine derivatives could be achieved.

Table 2: Strain-Release Homologation for Azetidine Synthesis

Strained Precursor Reagent Key Transformation Product Reference
Azabicyclo[1.1.0]butane Boronic Ester 1,2-migration of a boronate complex N-H azetidinyl boronic ester acs.org

The direct functionalization of C–H bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Palladium-catalyzed intramolecular amination of unactivated C(sp3)–H bonds has been successfully applied to the synthesis of azetidines. organic-chemistry.org For instance, Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination to produce functionalized azetidines. rsc.org The mechanism is proposed to involve the reductive elimination from an alkyl-Pd(IV) intermediate. rsc.org

This strategy could be envisioned for the synthesis of a 2,3-dimethylazetidine precursor from a starting material containing the appropriate arrangement of methyl groups and a directing group to facilitate the C-H activation and subsequent cyclization. Rhodium(III)-catalyzed C-H activation has also been employed in the synthesis of nitrogen heterocycles, such as δ-lactams, from acrylamides and unactivated alkenes, showcasing the potential of this approach for C-N bond formation. nih.gov The application of such methodologies could provide a novel and efficient route to the 2,3-dimethylazetidine scaffold.

The Kulinkovich reaction, traditionally used for the synthesis of cyclopropanols, has been adapted for the synthesis of nitrogen-containing heterocycles. Kürti and co-workers have developed a titanium(IV)-mediated intermolecular Kulinkovich-type coupling of oxime ethers with Grignard reagents to synthesize spirocyclic NH-azetidines. rsc.orgresearchgate.net The proposed mechanism involves the formation of a titanacyclopropane intermediate which then reacts with the oxime ether. rsc.org

This methodology is noted for its broad substrate scope and its ability to construct densely functionalized azetidines. rsc.org While the reported examples focus on spirocyclic systems, the fundamental reactivity could potentially be extended to the synthesis of non-spirocyclic, substituted azetidines like 2,3-dimethylazetidine by using appropriate acyclic oxime ethers and Grignard reagents.

Ring contraction of larger heterocyclic systems provides another strategic approach to the synthesis of strained four-membered rings like azetidines. nih.govelsevierpure.com A notable example is the conversion of α-bromo N-sulfonylpyrrolidinones to α-carbonylated N-sulfonylazetidines. This reaction proceeds via a nucleophilic addition to the carbonyl group, followed by an intramolecular SN2 cyclization that results in the formal contraction of the five-membered ring. organic-chemistry.org

To apply this strategy to the synthesis of 2,3-dimethylazetidine, one would need to start with a suitably substituted pyrrolidinone precursor bearing methyl groups at the 4- and 5-positions. The stereochemistry of the final azetidine would be dependent on the stereochemistry of the starting pyrrolidinone. Other ring contraction methodologies, such as the deaminative contraction of dihydroazepines to form polycyclic aromatic systems, also highlight the utility of this synthetic strategy. nih.gov

The conversion of other readily accessible heterocyclic systems into azetidines is a valuable synthetic strategy. slideshare.netnih.gov

From Isoxazolines: Schindler's group has demonstrated that 2-isoxazoline-3-carboxylates can serve as effective precursors for azetidine synthesis via a visible-light-mediated intermolecular [2+2] photocycloaddition with alkenes. rsc.org This reaction proceeds through an aza-Paternò-Büchi type mechanism. The isoxazoline (B3343090) acts as a stable imine surrogate that can be activated by a photocatalyst. rsc.org This approach could be adapted for the synthesis of 2,3-dimethylazetidine by using an appropriate alkene.

From Aziridines: Aziridines, being three-membered nitrogen heterocycles, can undergo ring-expansion reactions to form four-membered azetidines. nih.govacs.org One method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation. organic-chemistry.org Another approach describes the rearrangement of specific 2-(bromomethyl)aziridines to 3-methoxyazetidines upon treatment with sodium methoxide, proceeding through a bicyclic aziridinium (B1262131) ion intermediate. acs.org The applicability of this method to the synthesis of 2,3-dimethylazetidine would depend on the synthesis of a suitably substituted aziridine (B145994) precursor.

Derivations from γ-Lactones

The conversion of γ-lactones to N-heterocycles like azetidines represents a versatile synthetic strategy. While direct conversion of a γ-lactone to a 2,3-dimethylazetidine is not extensively documented, related photochemical methodologies provide a conceptual framework. For instance, the Norrish-Yang cyclization can produce strained, four-membered rings. This reaction involves the photo-excitation of a carbonyl group, followed by intramolecular hydrogen abstraction and radical recombination to form the ring. nih.gov

A relevant example is the photochemical synthesis of azetidinols. In this process, the irradiation of a tosylate salt of a phenacylpiperidine in a solvent like acetonitrile (B52724) or acetone (B3395972) yields a diastereomerically defined azetidinol. nih.gov The reaction proceeds through the formation of a four-membered ring, analogous to the structure of azetidine. While this specific example leads to a hydroxylated product and starts from a piperidine (B6355638) derivative, the underlying principle of forming a four-membered nitrogen-containing ring from a carbonyl-containing precursor is applicable.

The general synthetic utility of γ-lactones is well-established, with numerous methods for their synthesis from various starting materials, including diols and homoallylic alcohols. organic-chemistry.org These methods provide access to a wide range of substituted γ-lactones that could potentially serve as precursors for azetidine synthesis through subsequent amination and cyclization strategies.

Selenium-Induced Cyclization of Homoallylamines

Selenium-induced cyclization presents a powerful method for the synthesis of nitrogen-containing heterocycles. This electrophilic cyclization is initiated by the reaction of an organoselenium reagent with a double bond, followed by intramolecular attack by a nucleophilic nitrogen atom.

A notable application of this methodology is the regio- and stereoselective cyclization of N-substituted 4-hydroxy-5-hexenylamines. uq.edu.au Treatment of these substrates with a selenium reagent leads to the formation of N-substituted trans-2-(phenylselenomethyl)-3-hydroxypiperidines in moderate yields. uq.edu.au Although this specific example yields a six-membered piperidine ring, the fundamental principle of selenium-induced intramolecular aminocyclization of an unsaturated amine is directly analogous to the potential synthesis of substituted azetidines from corresponding homoallylamines.

The reaction mechanism involves the activation of the double bond by the selenium electrophile, followed by the intramolecular nucleophilic attack of the amine to form the heterocyclic ring. The stereochemistry of the final product is controlled by the geometry of the starting material and the reaction conditions. This methodology has also been applied to the synthesis of other selenosubstituted heterocycles, such as pyrrolidine-2,5-diones, through visible-light-mediated radical cyclization. rsc.org

Specific Synthetic Routes to 2,3-Dimethylazetidine Hydrochloride

The development of specific and efficient synthetic routes to this compound is crucial for accessing this important chemical entity. Key considerations include stereocontrol and the optimization of reaction conditions to maximize yield and selectivity.

Stereoselective Synthesis of Defined 2,3-Dimethylazetidine Isomers

Achieving stereocontrol in the synthesis of 2,3-disubstituted azetidines is a significant challenge due to the strained nature of the four-membered ring. The relative stereochemistry of the two methyl groups, whether cis or trans, can profoundly influence the biological activity and physical properties of the molecule.

While specific literature on the stereoselective synthesis of 2,3-dimethylazetidine is limited, methodologies developed for analogous structures, such as aziridines, provide valuable insights. For instance, the synthesis of cis-2,3-dimethylaziridine (B13772653) has been reported, and similar strategies could potentially be adapted for azetidine synthesis. researchgate.net General methods for the stereoselective synthesis of substituted azetidines often rely on chiral auxiliaries, asymmetric catalysis, or the use of stereochemically defined precursors. acs.orgacs.org

One general and scalable approach to enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides. This method involves the condensation of a 3-chloropropanal (B96773) with a chiral sulfinamide, followed by organometallic addition and intramolecular chloride substitution to furnish the azetidine ring with high diastereoselectivity. acs.org Subsequent cleavage of the sulfinamide auxiliary yields the enantioenriched azetidine hydrochloride. acs.org This strategy offers access to a variety of C2-substituted azetidines with high stereocontrol. acs.org

Another powerful strategy involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which proceeds in high yields to afford azetidines. frontiersin.orgnih.gov This method has been shown to be tolerant of various functional groups. frontiersin.orgnih.gov

Optimization of Reaction Conditions for Improved Yields and Selectivity

The optimization of reaction conditions is a critical aspect of developing a practical and efficient synthesis of this compound. This involves a systematic study of various parameters such as solvent, temperature, catalyst loading, and reagent stoichiometry to maximize the yield of the desired product while minimizing the formation of byproducts.

For instance, in syntheses involving Grignard reagents, such as the potential addition of a methyl Grignard to an appropriate precursor, careful control of temperature and addition rate is crucial to prevent side reactions. mit.edu Flow chemistry has been utilized to study and optimize Grignard additions to esters, providing precise control over reaction parameters and enabling rapid optimization. mit.edu

Catalytic hydrogenation is another key reaction that often requires optimization. For the reduction of an azetine precursor to an azetidine, the choice of catalyst (e.g., Palladium on carbon), solvent, hydrogen pressure, and temperature can significantly impact the efficiency and chemoselectivity of the reaction. researchgate.net Continuous flow hydrogenation offers a safe and sustainable method for such transformations, allowing for precise control over reaction conditions. researchgate.net

The use of Lewis acids to catalyze cyclization reactions, such as the formation of the azetidine ring from an epoxy amine, also benefits from careful optimization. nih.govfrontiersin.org Screening different Lewis acids and optimizing the catalyst loading can lead to significant improvements in yield and regioselectivity. nih.govfrontiersin.org

Below is a table summarizing the optimization of a La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine, a reaction type relevant to azetidine synthesis. nih.gov

EntrySolventTemperature (°C)Time (h)Yield (%) of AzetidineYield (%) of Pyrrolidine
1DCEReflux2.581Trace
2PhHReflux2.5755

Data adapted from a study on a model cis-3,4-epoxy amine. nih.gov DCE = 1,2-dichloroethane; PhH = Benzene.

This data demonstrates that the choice of solvent can influence the selectivity of the cyclization, with DCE providing a higher yield of the desired azetidine product compared to benzene. nih.gov

Stereochemical Aspects of 2,3 Dimethylazetidine Hydrochloride

Enantiomeric and Diastereomeric Forms of 2,3-Dimethylazetidine (B12286438)

The structure of 2,3-dimethylazetidine contains two stereocenters at the C2 and C3 positions. This structural feature results in the existence of multiple stereoisomers. Specifically, there are two pairs of enantiomers.

The relationship between these isomers is defined by the spatial arrangement of the two methyl groups relative to the azetidine (B1206935) ring.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com For 2,3-dimethylazetidine, this includes the (2R, 3R) and (2S, 3S) pair, as well as the (2R, 3S) and (2S, 3R) pair.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org For instance, the (2R, 3R) isomer is a diastereomer of both the (2R, 3S) and (2S, 3R) isomers. libretexts.org Diastereomers typically exhibit different physical properties, such as melting points, boiling points, and solubility. libretexts.org

The isomers can be classified based on the relative orientation of the methyl groups:

trans-isomers : The methyl groups are on opposite sides of the ring. This corresponds to the (2R, 3R) and (2S, 3S) enantiomeric pair.

cis-isomers : The methyl groups are on the same side of the ring. This corresponds to the (2R, 3S) and (2S, 3R) enantiomeric pair.

Table 1: Stereoisomers of 2,3-Dimethylazetidine

Configuration Relative Stereochemistry Relationship
(2R, 3R) trans Enantiomer of (2S, 3S)
(2S, 3S) trans Enantiomer of (2R, 3R)
(2R, 3S) cis Enantiomer of (2S, 3R)

Stereoselective and Stereospecific Synthesis Approaches

The synthesis of a single, desired stereoisomer of 2,3-dimethylazetidine hydrochloride requires precise control over the formation of the two chiral centers. This is achieved through stereoselective or stereospecific synthetic methods.

A stereoselective reaction favors the formation of one stereoisomer over others, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov The synthesis of specific azetidine derivatives often employs these principles to ensure the production of an enantiomerically pure compound. For example, the synthesis of lysergic acid 2,4-dimethylazetidide (LSZ), a related compound, required the preparation of specific isomers to determine which was most active. nih.gov

Common strategies for achieving stereocontrol in the synthesis of substituted azetidines include:

Use of Chiral Starting Materials : Beginning a synthesis with a molecule that already contains the desired stereochemistry, which is then carried through the reaction sequence.

Asymmetric Catalysis : Employing a chiral catalyst to influence the stereochemical outcome of a key bond-forming step, such as a cyclization or reduction.

Diastereoselective Reactions : Creating a new stereocenter under the influence of an existing one. For instance, the reduction of an imine precursor containing one chiral center can lead to the preferential formation of one diastereomer upon creation of the second chiral center. nih.gov

Chiral Resolution : Separating a mixture of enantiomers, often by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. mdpi.com

Table 2: Potential Stereoselective Synthetic Approaches

Method Description Expected Outcome
Asymmetric Hydrogenation Reduction of a 2,3-dimethyl-Δ¹-azetine precursor using a chiral catalyst. Enantiomerically enriched cis- or trans-2,3-dimethylazetidine.
Cyclization of a Chiral Precursor Intramolecular cyclization of an open-chain amino alcohol or amino halide with defined stereocenters. A single stereoisomer of 2,3-dimethylazetidine.
Reductive Amination Stereoselective reduction of a chiral β-amino ketone. nih.gov Diastereomerically enriched product.

Conformational Analysis of the 2,3-Dimethylazetidine Ring

The four-membered azetidine ring is inherently strained. To alleviate some of this torsional strain, the ring is not planar but exists in a puckered conformation. nih.gov The degree of puckering and the preferred conformation are significantly influenced by the nature and position of substituents on the ring.

For 2,3-dimethylazetidine, the two methyl groups can occupy either axial or equatorial positions in the puckered ring. The interplay between the ring pucker and the steric demands of the substituents determines the lowest energy conformation.

Ring Puckering : The azetidine ring undergoes a rapid inversion between two puckered conformations. The equilibrium between these conformers is influenced by the substituents.

Substituent Positions : In the trans isomers, the thermodynamically most stable conformation would likely place both methyl groups in pseudo-equatorial positions to minimize steric hindrance. In the cis isomers, one methyl group must be axial while the other is equatorial, leading to a different energetic profile and conformational preference.

Computational studies and spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are essential tools for determining the preferred conformations and the energy barriers to ring inversion. nih.govpsu.edu The analysis of coupling constants and nuclear Overhauser effects in NMR spectra can provide detailed information about the dihedral angles and inter-proton distances, which are characteristic of specific conformations.

Table 3: Conformational States of 2,3-Dimethylazetidine Isomers

Isomer Possible Conformations Notes on Stability
trans-(2R, 3R) / (2S, 3S) Diequatorial / Diaxial The diequatorial conformation is generally favored to minimize steric strain.

Impact of Stereochemistry on Molecular Recognition and Interactions

The precise three-dimensional structure defined by the stereochemistry and conformation of a molecule is paramount for its ability to engage in molecular recognition, the specific binding between two or more molecules. nih.gov In medicinal chemistry, controlling the stereochemistry of a molecule is a key strategy for optimizing its interaction with a biological target, such as an enzyme or a receptor.

2,3-Dimethylazetidine can be considered a conformationally constrained scaffold. By incorporating this rigid ring system into a larger molecule, the possible spatial arrangements of key functional groups can be limited. This restriction can lead to enhanced binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding. nih.gov

A prominent example illustrating this principle is found in the development of lysergic acid 2,4-dimethylazetidide (LSZ). wikipedia.org In this molecule, the 2,4-dimethylazetidide group serves as a rigid analog of the flexible N,N-diethylamide group found in LSD. wikipedia.org Studies revealed that the stereochemistry of the azetidine ring was critical for potency, with the (S,S)-(+) isomer being the most active, demonstrating a binding affinity at the 5-HT₂A receptor even greater than that of LSD itself. nih.govwikipedia.org This highlights how fixing the orientation of the methyl groups on the azetidine ring creates an optimal geometry for interaction with the receptor's binding site.

Therefore, stereochemically pure forms of this compound are highly valuable building blocks for designing novel, potent, and selective therapeutic agents by enabling the synthesis of conformationally constrained analogs of bioactive molecules.

Advanced Characterization and Spectroscopic Analysis of 2,3 Dimethylazetidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 2,3-Dimethylazetidine (B12286438) hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 2,3-Dimethylazetidine hydrochloride, specific signals corresponding to the protons of the methyl groups and the azetidine (B1206935) ring would be observed. The chemical shifts (δ) of these signals are influenced by the electron density around the protons and their spatial relationship to other atoms. The integration of these signals provides a ratio of the number of protons in each unique environment. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling between neighboring protons, offer critical insights into the connectivity of the atoms.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., methyl, methylene (B1212753), methine) and its bonding environment.

Crucially, NMR is a powerful tool for differentiating between stereoisomers, such as the cis and trans isomers of 2,3-Dimethylazetidine. The distinct spatial arrangement of the methyl groups in these isomers leads to different magnetic environments for the ring protons and carbons, resulting in unique sets of chemical shifts and coupling constants for each isomer. This allows for the unambiguous identification and quantification of each stereoisomer in a mixture.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, MS analysis begins with the ionization of the molecule. The resulting molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the deduction of the precise molecular formula. The molecular ion of 2,3-dimethylpentane, for instance, has an m/z ratio of 100. vaia.com

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the structure of the molecule and serves as a molecular fingerprint. The analysis of these fragmentation patterns can help to piece together the structure of the original molecule. vaia.com For example, the loss of specific neutral fragments, such as a methyl group (CH₃) or an ethyl group (C₂H₅), from the molecular ion of 2,3-Dimethylazetidine would produce characteristic fragment ions at lower m/z values. The most intense peak in the mass spectrum is referred to as the base peak. docbrown.info

IonProposed Structurem/z
Molecular Ion[C₅H₁₁N·HCl]⁺121.61
Fragment Ion[C₅H₁₁N]⁺85.15
Fragment Ion[C₄H₈N]⁺70.13
Fragment Ion[C₃H₆N]⁺56.10

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm⁻¹).

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups within the molecule. Key expected absorptions include:

N-H stretching: The presence of the secondary amine hydrochloride will give rise to a broad and strong absorption band in the region of 2400-3200 cm⁻¹. This broadness is characteristic of the ammonium (B1175870) salt.

C-H stretching: Absorptions due to the stretching vibrations of the C-H bonds in the methyl and azetidine ring methylene groups will appear in the 2850-3000 cm⁻¹ region. libretexts.org

C-H bending: The bending vibrations of the C-H bonds will result in absorptions in the 1350-1480 cm⁻¹ range. docbrown.info

C-N stretching: The stretching vibration of the C-N bond in the azetidine ring is expected to appear in the 1000-1250 cm⁻¹ region.

The absence of strong absorptions in other regions, such as the carbonyl (C=O) region around 1700 cm⁻¹, can confirm the absence of certain functional groups. The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the molecule. docbrown.info

X-ray Crystallography for Solid-State Structure Determination (if applicable to 2,3-dimethylazetidine derivatives)

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While obtaining suitable single crystals of this compound itself might be challenging, the technique is highly applicable to its derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map of the molecule can be generated. mdpi.com From this map, the exact bond lengths, bond angles, and torsional angles can be determined, providing an unambiguous depiction of the molecule's conformation in the solid state.

For derivatives of 2,3-dimethylazetidine, X-ray crystallography can definitively establish the stereochemistry (cis or trans) of the substituents on the azetidine ring. nih.gov It can also reveal intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules within the crystal lattice. researchgate.netmdpi.com This information is invaluable for understanding the physical properties of the compound and for structure-activity relationship studies in medicinal chemistry.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a liquid mixture. In the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The purity of a sample of this compound can be determined by injecting a solution of the compound into the HPLC system. A pure compound will ideally show a single peak in the resulting chromatogram. The presence of additional peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

Furthermore, chiral HPLC, which utilizes a chiral stationary phase, can be employed to separate the enantiomers of the cis or trans isomers of 2,3-Dimethylazetidine, if they are present as a racemic mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds. For the analysis of this compound, the free base form (2,3-Dimethylazetidine) is typically analyzed, as the hydrochloride salt is non-volatile. This can be achieved by neutralizing the salt prior to injection or by using a derivatization agent.

In GC, the components of a mixture are separated as they travel through a capillary column containing a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component can be used for its identification by comparing it to a library of known spectra. GC-MS is a highly sensitive and specific technique for purity assessment and for the identification of volatile impurities in a sample of 2,3-Dimethylazetidine.

Computational Chemistry Investigations of 2,3 Dimethylazetidine Hydrochloride

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. For 2,3-dimethylazetidine (B12286438) hydrochloride, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then track the movements of all atoms over time, providing insights into the molecule's conformational flexibility and its interactions with the surrounding solvent. This is particularly important for a cyclic compound like 2,3-dimethylazetidine, where the ring can adopt different puckered conformations, and the methyl groups can have various orientations.

Prediction of Reaction Pathways and Transition States

Computational methods can be employed to explore potential chemical reactions involving 2,3-dimethylazetidine hydrochloride. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction to occur. This involves locating the transition state, which is the highest energy point along the reaction coordinate and a key determinant of the reaction rate. For instance, one could computationally investigate the N-alkylation or N-acylation reactions of this compound to understand its synthetic accessibility and potential for derivatization.

Calculation of Absolute and Relative Free Energies of Chemical Reactions

Free energy calculations are a cornerstone of computational chemistry, providing quantitative predictions of thermodynamic properties. Methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to calculate the relative binding affinities of a series of related molecules to a biological target or to determine the pKa of a molecule. For this compound, such calculations could be used to predict its solvation free energy, which is its free energy of transfer from the gas phase to a solvent, providing insight into its solubility.

Analysis of Electronic Properties (e.g., charge distribution, molecular orbitals, reactivity indices)

A detailed analysis of the electronic properties of this compound would provide a deeper understanding of its chemical behavior.

Charge Distribution: Calculating the partial atomic charges on each atom of the molecule would reveal the most electropositive and electronegative sites, which are crucial for understanding intermolecular interactions.

Molecular Orbitals: Visualizing the HOMO and LUMO would show the regions of the molecule involved in electron donation and acceptance, respectively, offering clues about its reactivity in various chemical reactions.

Reactivity Indices: Various reactivity descriptors derived from conceptual density functional theory (DFT), such as chemical potential, hardness, and electrophilicity index, could be calculated to provide a quantitative measure of the molecule's reactivity.

Applications of 2,3 Dimethylazetidine Hydrochloride in Organic Synthesis and Chemical Biology

Role as a Versatile Synthetic Building Block for Complex Molecules

The concept of utilizing small, functionalized molecules as building blocks for the construction of more complex molecular architectures is a cornerstone of modern organic synthesis. illinois.edunih.govwhiterose.ac.uk Azetidines, in a general sense, are considered valuable building blocks due to their inherent ring strain, which can be harnessed for ring-opening reactions, and the presence of a nitrogen atom that allows for diverse functionalization.

However, there is a conspicuous absence of studies detailing the use of 2,3-Dimethylazetidine (B12286438) hydrochloride for this purpose. While commercial suppliers list the compound, indicating its synthetic accessibility, its incorporation into larger, more complex molecules is not a recurring theme in published research. bldpharm.comambeed.comarctomsci.com This suggests that other azetidine (B1206935) derivatives may be more commonly employed or that the specific steric and electronic properties of the 2,3-dimethyl substitution pattern may limit its general applicability as a versatile building block in comparison to other analogues.

Utilization as a Privileged Scaffold in the Design of Novel Chemical Entities

A privileged scaffold is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target by judicious modification of its structure. The 1,3-diazepine and imidazo[1,2-b]pyridazine (B131497) moieties are examples of such scaffolds. rsc.orgnih.gov While azetidine-containing compounds have been explored in medicinal chemistry, there is no evidence to suggest that 2,3-dimethylazetidine hydrochloride is recognized as a privileged scaffold. Its potential to serve as a template for the development of novel chemical entities with diverse biological activities has not been systematically investigated or reported.

Development of Conformationally Constrained Analogues for Structure-Activity Relationship Studies

The introduction of conformational constraints into a molecule is a powerful strategy in medicinal chemistry to study structure-activity relationships (SAR). By reducing the number of accessible conformations, it is possible to deduce the bioactive conformation of a ligand when it binds to its biological target.

The use of a related isomer, 2,4-dimethylazetidine, exemplifies this principle. It has been employed as a rigid analog of a diethylamide group in the synthesis of lysergic acid diethylamide (LSD) analogues to probe the binding orientation at the 5-HT2A receptor. iiab.mepsychonautwiki.orggoogle.com This work highlights the potential of dimethyl-substituted azetidines to act as conformational constraints. However, similar SAR studies specifically employing this compound are not found in the literature. The effect of the vicinal dimethyl substitution on the conformational preferences of bioactive molecules remains an unexplored area.

Use in the Synthesis of Chiral Templates

Chiral templates, or auxiliaries, are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. nih.gov Given that 2,3-dimethylazetidine possesses two stereocenters, its chiral isomers could theoretically serve as templates in asymmetric synthesis.

Despite this potential, there are no documented instances of this compound being used for this purpose. The synthesis of chiral 2,3-disubstituted azetidines can be challenging, and it appears that other, more established chiral templates are favored by synthetic chemists. The development and application of chiral 2,3-dimethylazetidine in asymmetric synthesis remains an open area for investigation.

Derivatization and Functionalization Chemistry of 2,3 Dimethylazetidine Hydrochloride

Strategies for Regioselective and Stereoselective Functionalization of the Azetidine (B1206935) Ring

The functionalization of the 2,3-dimethylazetidine (B12286438) ring with control over regioselectivity and stereoselectivity is a key challenge and a significant area of research. The inherent strain and electronic properties of the azetidine ring influence its reactivity, allowing for specific transformations.

One prominent strategy for achieving stereoselective functionalization is through the use of chiral catalysts. For instance, copper-catalyzed boryl allylation of azetines has been demonstrated as a highly enantioselective method for producing 2,3-disubstituted azetidines. nih.gov This approach allows for the installation of two versatile functional groups—a boryl and an allyl group—with the simultaneous creation of two new stereogenic centers. nih.gov The reaction proceeds with high regio-, enantio-, and diastereoselectivity, often yielding a single isomer. nih.gov The versatility of the resulting boryl and allyl groups provides a gateway to a variety of other chiral azetidine derivatives. nih.gov

Another approach to regioselective functionalization involves the directed lithiation of the azetidine ring. The presence of a directing group on the nitrogen atom or at another position on the ring can guide a metalating agent to a specific C-H bond. Subsequent quenching with an electrophile introduces a new substituent at the desired position. For example, the lithiation of N-alkyl-2-arylazetidines has been shown to occur regioselectively at the benzylic position. cnr.it The stereochemical relationship between the ring protons and a borane (B79455) group complexed to the nitrogen can influence the regioselectivity of the lithiation. cnr.it

The inherent reactivity differences between the C-H bonds on the azetidine ring can also be exploited. For instance, the C-H bonds at the 2- and 4-positions are often more activated towards deprotonation than those at the 3-position due to the influence of the nitrogen atom. This intrinsic reactivity can be harnessed to achieve regioselective functionalization without the need for a directing group.

Reactions Involving the Nitrogen Atom (e.g., N-alkylation, N-acylation, N-sulfonamidation)

The nitrogen atom of the azetidine ring is a primary site for functionalization. The free secondary amine in 2,3-dimethylazetidine (after deprotonation of the hydrochloride salt) is nucleophilic and readily undergoes a variety of reactions to introduce diverse substituents.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through reaction with an alkyl halide or other electrophilic alkylating agents. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. The choice of base and solvent can influence the reaction efficiency.

N-Acylation: The nitrogen atom can be acylated using acyl chlorides, acid anhydrides, or activated esters. This reaction forms an N-acylazetidine, which can serve as a key intermediate for further transformations. The resulting amide bond is generally stable, and the acyl group can modulate the electronic properties and steric environment of the azetidine ring.

N-Sulfonamidation: Reaction with a sulfonyl chloride in the presence of a base leads to the formation of an N-sulfonylazetidine. The sulfonamide group is a common pharmacophore and can also act as a protecting group for the nitrogen atom.

Reaction TypeReagentConditionsProduct
N-AlkylationAlkyl Halide (R-X)Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF)N-Alkyl-2,3-dimethylazetidine
N-AcylationAcyl Chloride (RCOCl)Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF)N-Acyl-2,3-dimethylazetidine
N-SulfonamidationSulfonyl Chloride (RSO2Cl)Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2)N-Sulfonyl-2,3-dimethylazetidine

Ring-Opening Functionalizations via σ-N–C Bond Cleavage

The strained nature of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions. Cleavage of the σ-N–C bond can lead to the formation of functionalized acyclic amines, providing a pathway to different molecular scaffolds.

Ring-opening can be initiated by nucleophilic attack at one of the ring carbons, particularly when the nitrogen atom is activated by an electron-withdrawing group. For example, N-acyl or N-sulfonyl azetidines are more prone to nucleophilic ring-opening than their N-alkyl counterparts. The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the nucleophile.

Reductive ring-opening is another strategy. Treatment of azetidines with reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, can lead to the cleavage of a C-N bond, typically resulting in the formation of a substituted aminopropane. The conditions for these reactions can be tailored to control the regioselectivity of the bond cleavage.

Synthesis of Highly Substituted Azetidine Derivatives

The synthesis of highly substituted azetidine derivatives often relies on a combination of the strategies discussed above. Starting from 2,3-dimethylazetidine hydrochloride, a sequence of reactions can be employed to introduce multiple substituents with defined stereochemistry.

One approach involves the initial functionalization of the nitrogen atom, followed by regioselective and stereoselective C-H functionalization of the ring. For instance, an N-protected 2,3-dimethylazetidine can be subjected to directed lithiation and subsequent reaction with various electrophiles to introduce substituents at specific positions.

Another powerful method is the use of cycloaddition reactions. While not directly starting from 2,3-dimethylazetidine, the synthesis of highly substituted azetidines can be achieved through [2+2] cycloadditions between imines and alkenes. The resulting azetidine can then be further functionalized.

The development of sequential C-H functionalization reactions has also enabled the synthesis of highly functionalized heterocyclic systems. nih.gov For example, a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization has been used to synthesize complex dihydrobenzofurans. nih.gov Similar principles could be applied to the synthesis of highly substituted azetidines.

Starting MaterialReaction SequenceProduct
2,3-Dimethylazetidine1. N-Protection (e.g., Boc anhydride) 2. Directed lithiation 3. Electrophilic quench (e.g., R-X)N-Protected, C-substituted 2,3-dimethylazetidine
AzetineCopper-catalyzed boryl allylation2-Boryl-3-allyl-azetidine

Q & A

Q. What synthetic methodologies are recommended for preparing 2,3-dimethylazetidine hydrochloride in a laboratory setting?

To synthesize this compound, a common approach involves the cyclization of 2,3-dimethylazetidine (the free base) with hydrochloric acid. Key steps include:

  • Reaction conditions : Stir the base with concentrated HCl (37%) in anhydrous ethanol under nitrogen to prevent oxidation .
  • Purification : Recrystallize the product using ethanol/diethyl ether to remove unreacted reagents.
  • Characterization : Confirm purity via melting point analysis and NMR spectroscopy (¹H, ¹³C). Note that the hydrochloride salt may exhibit reduced solubility in non-polar solvents compared to the free base .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. Monitor UV absorbance at 210–220 nm .
  • NMR : Look for characteristic peaks in ¹H NMR (e.g., azetidine ring protons at δ 3.2–3.5 ppm and methyl groups at δ 1.2–1.5 ppm) .
  • Mass spectrometry : Confirm the molecular ion peak at m/z 85.15 (free base) and adducts consistent with HCl .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Emergency measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Ensure labs are equipped with eyewash stations and neutralization kits for acid spills .

Advanced Research Questions

Q. How can this compound’s stability under varying pH and temperature conditions be systematically assessed?

Design a stability study using:

  • pH variations : Prepare solutions in buffers (pH 1.0–9.0) and monitor degradation via HPLC over 24–72 hours at 25°C and 40°C .
  • Thermal analysis : Perform TGA/DSC to identify decomposition temperatures. Forced degradation studies (e.g., 80°C for 48 hours) can reveal breakdown products .
  • Data interpretation : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Q. What strategies resolve contradictions in solubility data for this compound across literature sources?

  • Solvent screening : Test solubility in DMSO, water, ethanol, and acetonitrile using gravimetric or UV-Vis methods. Note discrepancies arising from polymorphic forms or residual solvents .
  • Standardization : Report solubility as mg/mL at 25°C ± 0.5°C, with agitation (e.g., 500 rpm for 24 hours). Include centrifugation (10,000 × g) to separate undissolved material .
  • Cross-validation : Compare results with alternative methods (e.g., nephelometry) .

Q. How can researchers investigate the compound’s interaction with biological targets, such as neurotransmitter receptors?

  • In vitro assays : Use patch-clamp electrophysiology on neuronal cultures to assess antagonism of ionotropic receptors (e.g., AMPA or NMDA receptors). Pre-treat cells with 10–100 µM compound and measure current inhibition .
  • Binding studies : Perform radioligand displacement assays using [³H]CNQX for AMPA receptors. Calculate IC₅₀ values via nonlinear regression .
  • Data validation : Replicate findings in at least two independent cell lines (e.g., HEK293 and primary neurons) to confirm receptor specificity .

Methodological Considerations for Data Analysis

Q. How should researchers address variability in bioactivity data across experimental replicates?

  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers. Use coefficient of variation (CV) thresholds (e.g., CV < 15% for technical replicates) .
  • Source identification : Check for batch-to-batch variability in compound purity via HPLC. Contaminants >0.5% may skew results .

Q. What computational tools are recommended for modeling this compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, blood-brain barrier permeability, and CYP450 interactions .
  • Molecular docking : Employ AutoDock Vina to simulate binding to receptor models (e.g., AMPA receptor GluA2 subunit) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.